![molecular formula C12H8Br2N2 B13145718 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzene and pyrimidine ring system, with bromine atoms at the 2 and 4 positions, and a dihydro structure at the 5 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a chalcone with guanidine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro structure can be oxidized to form quinazoline derivatives, or reduced to form fully saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline derivatives with different oxidation states.
Reduction Products: Fully saturated benzoquinazoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of carcinoma cells.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar structure but with a phenyl group instead of bromine atoms.
3H-Quinazolin-4-one Derivatives: These compounds have a similar quinazoline core but differ in their functional groups and biological activities.
Uniqueness
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The dihydro structure also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H8Br2N2 |
|---|---|
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
2,4-dibromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H8Br2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 |
Clave InChI |
FPQAUNDSUKDHIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


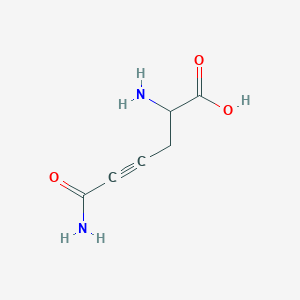
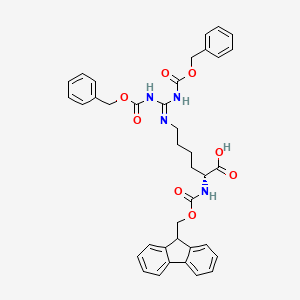
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

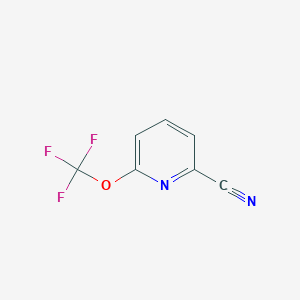
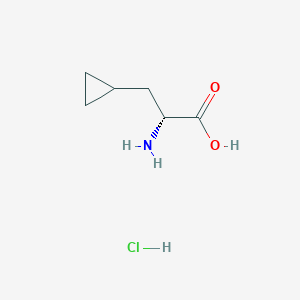
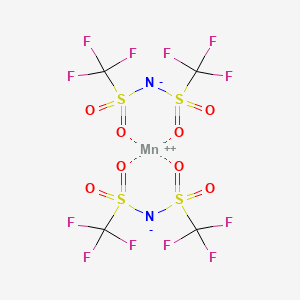
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
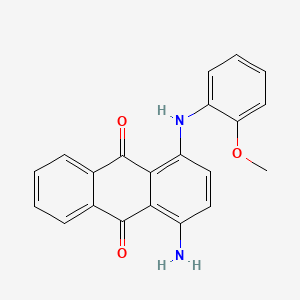
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

